

# 3-Phenylpropionitrile: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 3-Phenylpropionitrile

Cat. No.: B121915

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CAS Number: 645-59-0<sup>[1]</sup>

This technical guide provides an in-depth overview of **3-Phenylpropionitrile**, also known as hydrocinnamionitrile, for researchers, scientists, and drug development professionals. The document covers its physicochemical properties, spectroscopic data, synthesis protocols, applications, and toxicological information.

## Physicochemical Properties

**3-Phenylpropionitrile** is a clear, colorless to light yellow liquid.<sup>[2][3]</sup> Its key physicochemical properties are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>9</sub> N	[1][2][4]
Molecular Weight	131.17 g/mol	[1][4][5][6]
CAS Number	645-59-0	[1][5][6]
Melting Point	-2 to -1 °C	[3][5]
Boiling Point	261 °C at 760 mmHg; 113 °C at 9 mmHg	[3][5]
Density	1.001 g/mL at 25 °C	[3][5]
Refractive Index	n <sub>20/D</sub> 1.521	[3][5]
Solubility	1.68 g/L in water (calculated)	[2]
Flash Point	110 °C (closed cup)	[5][6]

## Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **3-Phenylpropionitrile**. The following table summarizes its key spectral features.

Spectrum Type	Key Peaks/Signals
<sup>1</sup> H NMR	Spectral data available, detailed interpretation requires spectrum image.[7]
<sup>13</sup> C NMR	Spectral data available, detailed interpretation requires spectrum image.[3]
Mass Spec (MS)	Key fragments can be predicted based on the structure.
Infrared (IR)	Characteristic nitrile peak (~2240 cm <sup>-1</sup> ).

## Synthesis of 3-Phenylpropionitrile

Several synthetic routes to **3-Phenylpropionitrile** have been reported. One common method involves the reaction of 2-phenylethylbromide with a cyanide salt. Another approach starts from phenylacetic acid.

## Experimental Protocol: Synthesis from Phenylacetic Acid

This protocol outlines a three-step synthesis of **3-Phenylpropionitrile** from phenylacetic acid. [\[2\]](#)[\[6\]](#)

### Step 1: Reduction of Phenylacetic Acid to 2-Phenylethanol

- Reagents: Phenylacetic acid, Borane-tetrahydrofuran complex ( $\text{BH}_3 \cdot \text{THF}$ ).
- Procedure: In a fume hood, dissolve phenylacetic acid in anhydrous tetrahydrofuran (THF). Cool the solution in an ice bath. Slowly add a solution of borane-THF complex to the stirred solution. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of water, followed by an acidic workup to isolate the 2-phenylethanol.

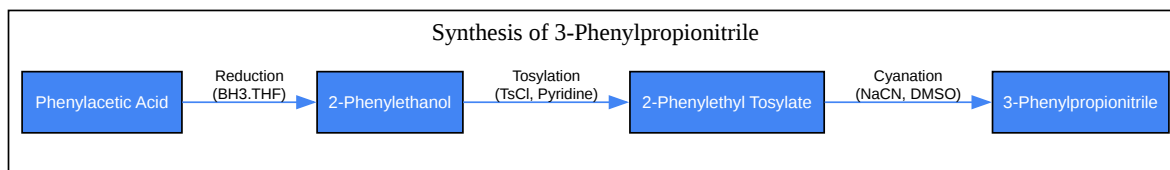
### Step 2: Tosylation of 2-Phenylethanol

- Reagents: 2-Phenylethanol, p-Toluenesulfonyl chloride (TsCl), Pyridine.
- Procedure: Dissolve 2-phenylethanol in pyridine and cool the solution in an ice bath. Add p-toluenesulfonyl chloride portion-wise while maintaining the temperature. Stir the reaction mixture overnight at a low temperature. Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with dilute acid, water, and brine, then dry over an anhydrous salt and concentrate to obtain the tosylate.

### Step 3: Nucleophilic Substitution with Sodium Cyanide

- Reagents: 2-Phenylethyl tosylate, Sodium cyanide (NaCN), Dimethyl sulfoxide (DMSO).
- Procedure: Dissolve the tosylate in DMSO. Add sodium cyanide and heat the mixture with stirring. Monitor the reaction progress by a suitable technique (e.g., TLC or GC). After

completion, cool the reaction mixture and pour it into water. Extract the product, **3-Phenylpropionitrile**, with an organic solvent. Wash the organic layer, dry, and purify the product, for example, by vacuum distillation.



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Workflow for the synthesis of **3-Phenylpropionitrile** from Phenylacetic Acid.

## Applications

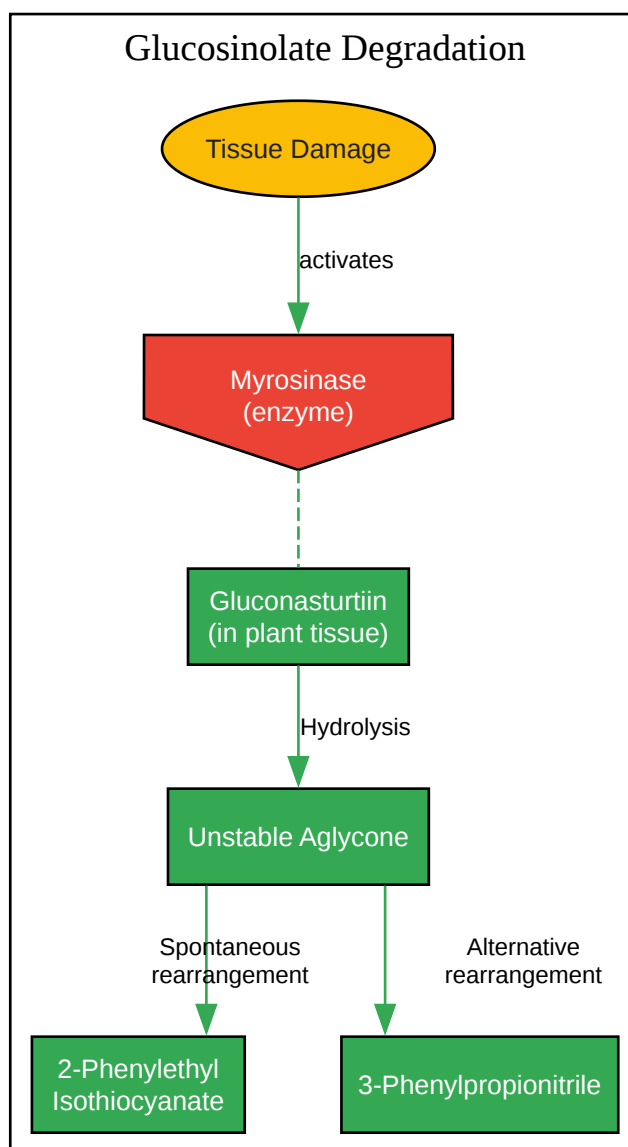
**3-Phenylpropionitrile** serves as a valuable intermediate in organic synthesis and has applications in various research areas.

- **Nitrilase Activity Studies:** It is used as a substrate to study the activity of nitrilase enzymes.[8]  
[9] Nitrilases are enzymes that catalyze the hydrolysis of nitriles to carboxylic acids and ammonia, and they have applications in biocatalysis and bioremediation.
- **Glucosinolate Degradation Product:** **3-Phenylpropionitrile** is a breakdown product of gluconasturtiin, a glucosinolate found in cruciferous vegetables like watercress.[10] The study of glucosinolate degradation is important for understanding the flavor, bioactivity, and potential health benefits of these vegetables.
- **Organic Synthesis:** As a nitrile, it can be converted into other functional groups, such as carboxylic acids, amines, and ketones, making it a useful building block in the synthesis of more complex molecules.

## Glucosinolate Degradation Pathway

In plants containing gluconasturtiin, tissue damage initiates an enzymatic reaction catalyzed by myrosinase, leading to the formation of an unstable aglycone. This intermediate can then

rearrange to form various products, including **3-phenylpropionitrile**.



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Simplified pathway of Gluconasturtiin degradation.

## Toxicology and Safety

**3-Phenylpropionitrile** is classified as toxic if swallowed.[5][8] Appropriate safety precautions should be taken when handling this compound.

Toxicity Data	Value	Reference
Oral LD50 (mouse)	116 mg/kg	[11]
Intravenous LDLo (rabbit)	39 mg/kg	[11]
Subcutaneous LDLo (guinea pig)	150 mg/kg	[11]
GHS Hazard Statements	H301 (Toxic if swallowed)	[5][8]
GHS Precautionary Statements	P264, P270, P301 + P310, P405, P501	[5][8]

Disclaimer: This guide is intended for informational purposes for a scientific audience and does not constitute safety advice. Always consult the Safety Data Sheet (SDS) before handling any chemical.

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